N-Lignoceroyl-DL-dihydrosphingosine N-Lignoceroyl-DL-dihydrosphingosine
Brand Name: Vulcanchem
CAS No.: 92545-07-8
VCID: VC3926846
InChI: InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)
SMILES: CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Molecular Formula: C42H85NO3
Molecular Weight: 652.1 g/mol

N-Lignoceroyl-DL-dihydrosphingosine

CAS No.: 92545-07-8

Cat. No.: VC3926846

Molecular Formula: C42H85NO3

Molecular Weight: 652.1 g/mol

* For research use only. Not for human or veterinary use.

N-Lignoceroyl-DL-dihydrosphingosine - 92545-07-8

Specification

CAS No. 92545-07-8
Molecular Formula C42H85NO3
Molecular Weight 652.1 g/mol
IUPAC Name N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide
Standard InChI InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)
Standard InChI Key BPLYVSYSBPLDOA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Lignoceroyl-DL-dihydrosphingosine (C₄₂H₈₅NO₃; MW 652.13 g/mol) consists of two primary components:

  • Lignoceric acid: A saturated 24-carbon fatty acid (tetracosanoic acid) providing hydrophobicity and structural rigidity .

  • DL-dihydrosphingosine: A sphingoid base with an 18-carbon chain, two hydroxyl groups, and a secondary amine. The "DL" designation indicates a racemic mixture of D- and L-stereoisomers at the C2 and C3 positions .

The acyl chain forms an amide bond with the sphingoid base’s amine group, while the hydroxyl groups participate in hydrogen bonding networks critical for lipid bilayer organization .

Physicochemical Characteristics

  • Phase Behavior: The lignoceroyl chain adopts an orthorhombic packing arrangement at physiological temperatures (32°C), contributing to membrane rigidity. In contrast, the sphingosine moiety exhibits dynamic flexibility, with up to 26–32% of chains existing in a fluid, disordered state .

  • Melting Point: The long acyl chain elevates the melting point compared to shorter-chain ceramides (e.g., N-palmitoyl derivatives), enhancing thermal stability in stratum corneum models .

  • Solubility: Limited aqueous solubility necessitates formulation in organic solvents (e.g., chloroform/methanol) for experimental use .

Table 1: Comparative Properties of Ceramides

CompoundAcyl Chain LengthPhase State at 32°CKey Applications
N-Lignoceroyl-DL-dihydrosphingosineC24Orthorhombic/FluidSkin barrier models
N-Palmitoyl-DL-dihydrosphingosineC16HexagonalMembrane fluidity studies
N-Stearoyl-DL-dihydrosphingosineC18OrthorhombicApoptosis signaling
N-Oleoyl-DL-dihydrosphingosineC18:1DisorderedLipid raft dynamics

Synthesis and Biosynthetic Pathways

Chemical Synthesis

The compound is synthesized via:

  • Acylation: Reacting dihydrosphingosine with lignoceroyl chloride under alkaline conditions .

  • Purification: Chromatographic separation (TLC/HPLC) to isolate the DL-diastereomers .

Yields typically range from 60–75%, with purity >98% achievable via recrystallization .

Enzymatic Biosynthesis

In vivo, ceramide synthases (CerS) catalyze the acylation of dihydrosphingosine with lignoceroyl-CoA. Notably:

  • CerS4 and CerS2 show preferential activity toward very-long-chain acyl-CoAs (C20–C24) .

  • Kinetic studies reveal a Kₘ of 8.5 μM for lignoceroyl-CoA in murine brain microsomes, indicating high substrate affinity .

Biological Roles and Mechanisms

Skin Barrier Function

In stratum corneum models, N-lignoceroyl-DL-dihydrosphingosine:

  • Forms short-periodicity phase (SPP) lamellae with a repeat distance of 5.33–5.42 nm, mimicking native lipid organization .

  • Stabilizes orthorhombic packing of lignoceroyl chains, reducing transepidermal water loss (TEWL) by 40% compared to shorter-chain ceramides .

  • Synergizes with cholesterol and free fatty acids to create impermeable membranes, as demonstrated in Franz cell assays .

Membrane Dynamics and Signaling

  • Lipid Raft Formation: The lignoceroyl chain partitions into ordered microdomains, while the fluid sphingosine moiety facilitates protein recruitment (e.g., GPI-anchored receptors) .

  • Apoptosis Regulation: Ceramide accumulation activates caspase-3 via the mitochondrial pathway, though N-lignoceroyl derivatives exhibit slower kinetics than pro-apoptotic C16-ceramides .

Research Applications and Recent Findings

Skin Lipid Models

Incorporating 20–30 mol% N-lignoceroyl-DL-dihydrosphingosine into equimolar cholesterol/lignoceric acid mixtures:

  • Induces long-periodicity phase (LPP) structures (d = 12.31–12.88 nm), critical for barrier function .

  • Reduces theophylline permeability by 4–5× compared to deoxy-ceramide analogs .

Table 2: Permeability Coefficients in Model Membranes

Ceramide TypeTheophylline Flux (μg/cm²/h)Indomethacin Flux (μg/cm²/h)
N-Lignoceroyl-DL-dihydrosphingosine0.12 ± 0.030.08 ± 0.02
1-Deoxy-Ceramide0.51 ± 0.110.34 ± 0.07
N-Methyl-Ceramide0.29 ± 0.060.19 ± 0.04

Neurobiology

  • Multiple Sclerosis: Altered sphingolipid metabolism in NAWM (normal-appearing white matter) shows reduced N-lignoceroyl-ceramide levels correlating with myelin decompaction .

  • Cardiac Sphingolipids: Myristate-derived d16:0 dihydrosphingosine is preferentially acylated by CerS4 to form C20:0/C18:1-N-lignoceroyl species, suggesting tissue-specific metabolic routing .

Biophysical Insights from Advanced Techniques

X-ray Diffraction (XRD)

  • Lamellar Phases: SPP (5.4 nm) and LPP (12.3 nm) coexist in membranes containing ≥20 mol% ceramide, with lattice constants matching human stratum corneum .

  • Chain Packing: Wide-angle XRD reveals orthorhombic (0.415 nm) and hexagonal (0.412 nm) phases, influenced by acyl chain saturation .

Deuterium NMR Spectroscopy

  • Sphingosine Dynamics: ²H-NMR of deuterated sphingosine chains shows two populations:

    • Rigid: 45–74% in orthorhombic phase (S₀ = 0.25–0.30).

    • Fluid: 26–32% with large-amplitude motions (S₀ < 0.10) .

  • Activation energy for gauche-trans isomerization: 28.5 kJ/mol, indicating moderate chain mobility .

Comparative Analysis with Analogous Compounds

Chain Length Effects

  • Permeability: C24-ceramides reduce water loss by 60% compared to C16 analogs in epidermal models .

  • Thermal Stability: Differential scanning calorimetry (DSC) shows phase transitions at 68°C for N-lignoceroyl vs. 54°C for N-palmitoyl derivatives .

Stereochemical Considerations

  • D vs. L Isomers: D-erythro configurations dominate natural ceramides, but DL-racemic mixtures simplify synthetic protocols while retaining barrier functionality .

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